2-fluoro-5-methyl-N-(2-methylpropyl)aniline
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Overview
Description
2-fluoro-5-methyl-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C11H16FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methyl group, and the amino group is substituted with an isobutyl group. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methyl-N-(2-methylpropyl)aniline can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 2-fluoro-5-methylaniline with isobutylamine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-5-methyl-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets. The fluorine atom and the isobutyl group on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can participate in various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methyl-N-(2-methylpropyl)aniline: Similar structure with a different position of the fluorine atom.
2-Fluoro-5-methylaniline: Lacks the isobutyl group, making it less bulky.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
2-fluoro-5-methyl-N-(2-methylpropyl)aniline is unique due to the presence of both the fluorine atom and the isobutyl group on the benzene ring.
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
2-fluoro-5-methyl-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C11H16FN/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
ZUMKEEKYFPDBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC(C)C |
Origin of Product |
United States |
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